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molecular formula C6H7NO2 B121437 4-Methoxypyridine N-oxide CAS No. 1122-96-9

4-Methoxypyridine N-oxide

Cat. No. B121437
M. Wt: 125.13 g/mol
InChI Key: BOFAIBPJCWFJFT-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

Acetic anhydride (36.3 mL) was added to 4-Methoxy pyridine N-oxide (1.09 g) and the resulting solution was warmed to 130° C. and stirred overnight. After 16 h of stirring, the crude mixture was concentrated on the rotavap. 10 mL of a 1:1 MeOH—H2O solution was added and the resulting mixture was stirred overnight. After 10 h, the mixture was concentrated to a solid. The solid was recrystallized in AcCN, filtered and rinsed with ether.
Quantity
36.3 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=[O:3])C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][N+:13]([O-])=[CH:12][CH:11]=1>>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][NH:13][C:12](=[O:3])[CH:11]=1

Inputs

Step One
Name
Quantity
36.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.09 g
Type
reactant
Smiles
COC1=CC=[N+](C=C1)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 16 h of stirring
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the crude mixture was concentrated on the rotavap
ADDITION
Type
ADDITION
Details
10 mL of a 1:1 MeOH—H2O solution was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 10 h
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized in AcCN
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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